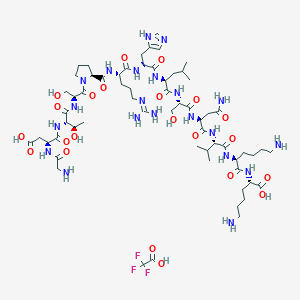

Tau Peptide (323-335) Trifluoroacetate

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H103N21O20.C2HF3O2/c1-29(2)20-36(50(91)77-40(26-82)54(95)76-38(22-43(64)85)52(93)79-46(30(3)4)56(97)72-33(12-6-8-16-61)48(89)73-35(59(100)101)13-7-9-17-62)74-51(92)37(21-32-25-67-28-69-32)75-49(90)34(14-10-18-68-60(65)66)71-55(96)42-15-11-19-81(42)58(99)41(27-83)78-57(98)47(31(5)84)80-53(94)39(23-45(87)88)70-44(86)24-63;3-2(4,5)1(6)7/h25,28-31,33-42,46-47,82-84H,6-24,26-27,61-63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,86)(H,71,96)(H,72,97)(H,73,89)(H,74,92)(H,75,90)(H,76,95)(H,77,91)(H,78,98)(H,79,93)(H,80,94)(H,87,88)(H,100,101)(H4,65,66,68);(H,6,7)/t31-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,46+,47+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYKUUYUBWHQBD-HDQQAYIZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CN)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H104F3N21O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1552.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Tau Peptide (323-335) Trifluoroacetate in Alzheimer's Disease Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of novel Tau-derived peptides, using Tau Peptide (323-335) Trifluoroacetate as a case study. We will delve into the core principles of Tau pathology in Alzheimer's disease and present a structured, scientifically rigorous approach to characterizing the therapeutic potential of such peptides. Our focus is on ensuring experimental robustness and avoiding common artifacts that can arise in preclinical research.

The Central Role of Tau in Alzheimer's Disease Pathogenesis

Alzheimer's disease is characterized by two primary neuropathological hallmarks: extracellular plaques composed of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles (NFTs) comprised of hyperphosphorylated and aggregated Tau protein.[1] While the "amyloid cascade hypothesis" has long dominated the field, there is a growing body of evidence suggesting that Tau pathology correlates more closely with cognitive decline in Alzheimer's patients.[1]

Under normal physiological conditions, Tau is a microtubule-associated protein that plays a crucial role in stabilizing the microtubule network within neurons, essential for axonal transport and maintaining cellular structure.[2][3] In the diseased state, Tau becomes abnormally hyperphosphorylated, detaches from microtubules, and self-assembles into paired helical filaments (PHFs), which then form the NFTs.[4] This process is not only toxic to the neuron but is also believed to spread throughout the brain in a "prion-like" manner, contributing to the progressive nature of the disease.[3]

The aggregation of Tau is driven by specific regions within the protein, particularly the microtubule-binding repeats which contain highly amyloidogenic hexapeptide motifs known as PHF6* (275-VQIINK-280) and PHF6 (306-VQIVYK-311).[5] These short sequences are capable of forming β-sheet structures that seed the aggregation of full-length Tau.[5] Therefore, therapeutic strategies aimed at inhibiting Tau aggregation are of significant interest.

Initial Characterization of Tau Peptide (323-335) Trifluoroacetate

Before embarking on mechanistic studies, a thorough initial characterization of the peptide is paramount. This includes confirming its identity, purity, and understanding the potential influence of its counterion.

The Critical Influence of the Trifluoroacetate (TFA) Counterion

Synthetic peptides are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) as an ion-pairing agent.[6][7] Consequently, the final lyophilized peptide is often a TFA salt, where the trifluoroacetate anion is associated with positively charged residues on the peptide.[6][8] It is crucial to recognize that TFA is not biologically inert and can significantly impact experimental outcomes.

Residual TFA has been shown to:

-

Exhibit cytotoxicity , even at nanomolar concentrations, by disrupting cell membranes and inhibiting cell proliferation.[8][9][10]

-

Alter peptide conformation and solubility , potentially promoting aggregation or preventing the desired biological activity.[8]

-

Interfere with enzymatic and receptor-binding assays due to its strong acidity.[8]

Therefore, it is imperative to address the presence of TFA before conducting any biological experiments.

Table 1: Summary of Potential TFA-Induced Artifacts

| Experimental System | Potential Artifacts from TFA | Recommended Action |

| In Vitro Aggregation Assays | Alteration of peptide solubility and aggregation kinetics. | Perform TFA removal and quantify residual levels. |

| Cell-Based Assays | Cytotoxicity leading to false-positive results for toxicity or false-negatives for neuroprotection. | Exchange TFA for a biocompatible counterion (e.g., HCl or acetate). |

| In Vivo Studies | Unpredictable bioavailability and potential for inflammatory responses. | Use a TFA-free formulation of the peptide. |

Protocol for TFA Removal and Quantification

To ensure that the observed biological effects are attributable to the peptide itself and not the TFA counterion, we recommend the following protocol:

Step-by-Step Protocol for TFA Removal (Salt Exchange to HCl)

-

Dissolve the Peptide: Dissolve the Tau Peptide (323-335) Trifluoroacetate in a minimal amount of sterile, deionized water.

-

Acidification: Add a 10-fold molar excess of 0.1 M Hydrochloric Acid (HCl).

-

Lyophilization: Freeze the solution and lyophilize overnight to remove the water and volatile TFA-HCl.

-

Repeat: Repeat steps 1-3 at least three times to ensure complete exchange of the counterion.

-

Final Reconstitution: After the final lyophilization, reconstitute the peptide (now as an HCl salt) in the desired experimental buffer.

-

Quantification (Optional but Recommended): Use techniques such as ion chromatography or ¹⁹F NMR to quantify the residual TFA content, which should ideally be below 1%.

Elucidating the Mechanism of Action: A Hypothetical Framework for Tau Peptide (323-335)

Given the lack of specific literature on Tau Peptide (323-335), we will proceed with a hypothesis-driven approach to outline its potential mechanism of action. First, we must determine the amino acid sequence of this peptide fragment. The full-length human Tau protein (isoform 2N4R, P10636-8) contains the following sequence for residues 323-335: KDRVQSKIGSLDN .

This sequence is located within the fourth microtubule-binding repeat (R4) of Tau, in close proximity to the aggregation-prone PHF6 motif (306-VQIVYK-311). This strategic location suggests several plausible mechanisms by which this peptide could modulate Tau aggregation.

Hypothesized Mechanisms of Action for Tau Peptide (323-335):

-

Competitive Inhibition: The peptide may act as a "cap" by binding to the ends of growing Tau fibrils, thereby preventing the recruitment of additional Tau monomers.

-

Conformational Disruption: The peptide could interact with monomeric or oligomeric Tau, stabilizing a non-aggregating conformation and preventing the formation of β-sheet structures.

-

Steric Hindrance: By binding to regions of Tau that are critical for fibril formation, the peptide may sterically hinder the protein-protein interactions necessary for aggregation.

The following sections will detail the experimental workflows required to test these hypotheses.

In Vitro Characterization of Tau Peptide (323-335) on Tau Aggregation

The first step in evaluating the therapeutic potential of Tau Peptide (323-335) is to assess its direct effect on Tau aggregation in a cell-free system. The Thioflavin T (ThT) fluorescence assay is a widely used and robust method for this purpose.[11]

Thioflavin T (ThT) Aggregation Assay

ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those found in Tau fibrils.[11] This assay allows for the real-time monitoring of Tau aggregation kinetics.

Step-by-Step Protocol for ThT Aggregation Assay

-

Reagent Preparation:

-

Tau Monomers: Prepare a stock solution of recombinant full-length Tau (2N4R) or a fragment containing the microtubule-binding repeats (e.g., K18) at a concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4).

-

Aggregation Inducer: Prepare a stock solution of heparin (or another polyanionic inducer) at a concentration that will yield a final concentration of 2.5 µM in the assay.

-

Thioflavin T: Prepare a fresh 1 mM stock solution of ThT in water and filter through a 0.22 µm syringe filter. Dilute to a final assay concentration of 10 µM.

-

Test Peptide: Prepare a stock solution of TFA-free Tau Peptide (323-335) at various concentrations to be tested.

-

-

Assay Setup (96-well black, clear-bottom plate):

-

Control Wells: Tau monomers + Aggregation Inducer + ThT + Vehicle (buffer used to dissolve the peptide).

-

Test Wells: Tau monomers + Aggregation Inducer + ThT + Tau Peptide (323-335) at various concentrations.

-

Blank Wells: Buffer + ThT.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with intermittent shaking in a plate reader.

-

Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 72 hours.

-

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Plot the fluorescence intensity versus time to generate aggregation curves.

-

Compare the lag time, maximum fluorescence, and slope of the aggregation phase between the control and peptide-treated wells.

-

Data Interpretation:

| Observation | Interpretation |

| Increased lag time and reduced max fluorescence | The peptide is likely inhibiting the nucleation and/or elongation of Tau fibrils. |

| No change or increased fluorescence | The peptide has no inhibitory effect or may even promote aggregation. |

Visualizing the Mechanism: Electron Microscopy

To complement the ThT assay, transmission electron microscopy (TEM) can be used to visualize the morphology of the resulting Tau aggregates.

Experimental Workflow for TEM

-

Prepare Aggregation Reactions: Set up aggregation reactions as described for the ThT assay (with and without the test peptide), but without the ThT dye.

-

Incubate: Incubate the reactions for a time point corresponding to the plateau phase of the ThT assay.

-

Sample Preparation: Apply a small aliquot of the reaction to a carbon-coated copper grid, negatively stain with uranyl acetate, and allow to air dry.

-

Imaging: Visualize the grids using a transmission electron microscope.

Expected Outcomes:

-

Control: Long, well-defined Tau fibrils.

-

Effective Peptide Treatment: Absence of fibrils, or the presence of shorter, amorphous aggregates, which would support a mechanism of aggregation inhibition.

Cellular Models to Assess Neuroprotective Effects

While in vitro assays are essential for understanding the direct biochemical effects of the peptide, cell-based models are necessary to evaluate its potential neuroprotective properties in a more biologically relevant context.

Tau Seeding and Spreading Assay

This assay models the "prion-like" propagation of Tau pathology.

Experimental Workflow for Tau Seeding Assay

-

Cell Culture: Culture a suitable cell line, such as HEK293 cells stably expressing fluorescently tagged Tau (e.g., Tau-GFP), or iPSC-derived human neurons.

-

Preparation of Tau Seeds: Generate pre-formed fibrils (PFFs) of recombinant Tau by incubation with heparin, followed by sonication to create smaller, seed-competent species.

-

Treatment:

-

Control: Treat cells with Tau PFFs alone.

-

Test: Co-treat cells with Tau PFFs and varying concentrations of TFA-free Tau Peptide (323-335).

-

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis:

-

Immunofluorescence: Fix the cells and stain for aggregated Tau using specific antibodies (e.g., AT8, which recognizes phosphorylated Tau).

-

Biochemical Analysis: Lyse the cells and perform a filter trap assay or Western blot to quantify the amount of insoluble, aggregated Tau.

-

Expected Outcomes:

-

Control: The introduction of Tau PFFs will induce the aggregation of the endogenous, soluble Tau.

-

Effective Peptide Treatment: A reduction in the amount of induced Tau aggregation, suggesting that the peptide can either prevent the uptake of seeds or inhibit the seeding process itself.

Biophysical Characterization of Peptide-Tau Interaction

To provide direct evidence of a physical interaction between Tau Peptide (323-335) and Tau protein, biophysical techniques can be employed.

Table 2: Biophysical Techniques for Studying Peptide-Tau Interaction

| Technique | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (KD), and association/dissociation kinetics. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy and entropy). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides atomic-level information on protein structure and dynamics. | Can identify the specific residues on Tau that interact with the peptide. |

Visualizing the Proposed Mechanisms and Workflows

To aid in the conceptualization of the proposed research, the following diagrams illustrate the key pathways and experimental designs.

Signaling Pathway: Tau Aggregation Cascade

Caption: Hypothesized intervention points of Tau Peptide (323-335) in the Tau aggregation cascade.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for the in vitro characterization of Tau Peptide (323-335)'s effect on Tau aggregation.

Experimental Workflow: Cellular Assays

Caption: Workflow for assessing the neuroprotective effects of Tau Peptide (323-335) in a cellular seeding model.

Conclusion and Future Directions

The investigation of novel Tau-derived peptides as potential therapeutics for Alzheimer's disease is a promising avenue of research. This guide has provided a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of a candidate peptide, using Tau Peptide (323-335) Trifluoroacetate as a case study. The critical importance of addressing the confounding effects of the TFA counterion has been emphasized to ensure the scientific integrity of the findings.

By following a logical progression from in vitro biochemical assays to cell-based models and biophysical characterization, researchers can build a robust body of evidence to support the therapeutic potential of their lead compounds. Future studies should aim to validate these findings in more complex models, such as organoids and in vivo animal models of tauopathy, to pave the way for potential clinical development.

References

-

LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?[Link]

-

Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]

-

BrightFocus Foundation. (2024, February 13). Tau Protein and Alzheimer's Disease: What's the Connection?[Link]

-

PubMed. (1999, November). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. [Link]

-

PubMed. (2022, May 21). Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease. [Link]

-

Alzheimer's Society. (2025, September 10). What is 'tau' and what role does it play in dementia?[Link]

-

PubMed Central (PMC). (2009). The Role of Tau in Alzheimer's Disease and Related Disorders. [Link]

-

PubMed. (2018, November 20). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. [Link]

-

ACS Omega. (2021, April 22). Amyloid-β-Derived Peptidomimetics Inhibits Tau Aggregation. [Link]

-

PubMed Central (PMC). (2022, May 21). Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease. [Link]

-

MDPI. (2020, November 13). Pharmacological Modulators of Tau Aggregation and Spreading. [Link]

-

TauRx. (n.d.). Tau inhibition. [Link]

-

BrightFocus Foundation. (2024, February 13). Tau Protein and Alzheimer's Disease: What's the Connection?[Link]

-

bioRxiv. (2021, August 6). In vitro tau aggregation inducer molecules influence the effects of MAPT mutations on aggregation dynamics. [Link]

-

PubMed Central (PMC). (2009). The Role of Tau in Alzheimer's Disease and Related Disorders. [Link]

-

PubMed. (2022, June 22). In vitro Tau Aggregation Inducer Molecules Influence the Effects of MAPT Mutations on Aggregation Dynamics. [Link]

-

PubMed. (2018, November 20). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. [Link]

-

PubMed Central (PMC). (2023, August 9). Small molecule inhibitor of tau self-association in a mouse model of tauopathy: A preventive study in P301L tau JNPL3 mice. [Link]

-

PubMed Central (PMC). (2014). Structure and mechanism of action of tau aggregation inhibitors. [Link]

-

ResearchGate. (2013, December 8). Tau-aggregation inhibitor therapy for Alzheimer's disease. [Link]

-

Alzheimer's Society. (2025, September 10). What is 'tau' and what role does it play in dementia?[Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Tau Protein and Alzheimer’s Disease: What’s the Connection? [brightfocus.org]

- 3. What is ‘tau’ and what role does it play in dementia? | Alzheimer's Society [alzheimers.org.uk]

- 4. The Role of Tau in Alzheimer's Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. genscript.com.cn [genscript.com.cn]

- 8. lifetein.com [lifetein.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanistic Interplay of Tau Peptide (323-335) with Cellular Membranes and Redox Systems

Executive Summary

This technical guide delineates the physicochemical behavior of the Tau peptide fragment 323-335 (GSLGNIHHKPGGG ), a specific sequence within the third microtubule-binding repeat (R3) of the Tau protein. Unlike the aggregation-prone PHF6 motif (306-311), the 323-335 region functions primarily as a high-affinity metal coordination site and a modulator of electrostatic membrane interactions.

This document details the peptide's role in Copper (Cu) homeostasis, its catalytic activity in oxidative stress pathways (specifically dopamine oxidation), and its interaction with anionic lipid bilayers. It provides validated protocols for synthesizing and characterizing these interactions, serving as a blueprint for researchers investigating Tau-mediated neurotoxicity beyond simple amyloid fibrillation.

Molecular Architecture and Physicochemical Properties[1]

The Tau 323-335 fragment is located at the C-terminus of the R3 repeat. Its sequence is distinct due to the presence of a Histidine tandem (HH), which is critical for metal ion coordination, and the absence of Cysteine 322 (present in the full R3 repeat), making it a unique model for studying non-disulfide-mediated redox chemistry.

Table 1: Physicochemical Profile of Tau (323-335)

| Property | Specification | Functional Implication |

| Sequence | GSLGNIHHKPGGG | C-terminal region of R3 (2N4R isoform numbering). |

| Net Charge (pH 7.4) | Positive (+1 to +2) | Driven by Lys331 and partial protonation of His329/His330; facilitates anionic membrane binding. |

| Key Motifs | HH (His329-His330) | Primary coordination site for Cu(II) and Cu(I). |

| Hydrophobicity | Low (Amphipathic character) | Soluble in aqueous buffer; interacts with membrane interfaces rather than deep insertion. |

| Aggregation Propensity | Low | Lacks the steric zipper motif of PHF6 (VQIVYK); does not spontaneously fibrillize without co-factors. |

Mechanism of Action: The Metal-Membrane-Redox Axis

The toxicity associated with Tau 323-335 is not driven by steric zipper aggregation but by a "Toxic Gain of Function" involving transition metals and membrane surfaces.

The Histidine Trap: Copper Coordination

The HH tandem acts as an anchoring site for Cu(II). Potentiometric studies reveal that this fragment binds Cu(II) with higher affinity than the R1 repeat (which contains only one His).[1][2] The coordination geometry typically involves the imidazole nitrogens of the Histidines and amide nitrogens from the backbone, forming a stable square-planar complex.

-

Significance: This complex is redox-active. It can cycle between Cu(II) and Cu(I), catalyzing the oxidation of neuronal substrates.

Membrane Electrostatics and Recruitment

While Tau 323-335 does not form transmembrane pores, it accumulates at the surface of anionic membranes (rich in Phosphatidylserine, PS).

-

Mechanism: The cationic Lys331 and the imidazole rings (depending on pH) form electrostatic bridges with the negatively charged phosphate headgroups of lipids.

-

Outcome: This recruits the redox-active Cu-Tau complex to the membrane surface, effectively localizing oxidative stress to the lipid bilayer, leading to lipid peroxidation.

Catalytic Oxidation of Dopamine

The Cu-Tau(323-335) complex acts as a pseudo-enzyme. In the presence of dopamine (abundant in neurons), it catalyzes the formation of dopamine-quinones and reactive oxygen species (ROS).

-

Reaction: Dopamine + O2 --(Cu-Tau)--> Dopamine-o-quinone + H2O2.

-

Toxicity: Quinones can covalently modify the peptide or membrane proteins, while H2O2 drives further oxidative damage.

Visualization: The Redox-Membrane Toxicity Pathway

Figure 1: Mechanistic pathway showing how Tau(323-335) recruits Copper to the membrane, catalyzing dopamine oxidation and generating ROS that damage the lipid bilayer.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Tau (323-335)

Objective: Generate high-purity (>95%) peptide for interaction studies.

-

Resin Loading: Use Fmoc-Gly-Wang resin (0.5 mmol/g). Swell in DMF for 30 min.

-

Coupling Cycles:

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Wash: DMF (3x), DCM (3x).

-

Activation: 4 eq Fmoc-AA-OH, 3.9 eq HBTU, 8 eq DIPEA in DMF.

-

Coupling Time: 45 min at room temperature.

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Precipitation: Filter resin; drop filtrate into cold diethyl ether (-20°C). Centrifuge at 4000 rpm.

-

Purification: RP-HPLC (C18 column). Gradient: 0-60% Acetonitrile in 0.1% TFA over 40 min.

-

Validation: ESI-MS. Expected Mass: Calculate based on GSLGNIHHKPGGG (approx. 1248 Da).

Protocol B: Potentiometric Titration for Cu(II) Binding

Objective: Determine the stability constant (Kd) of the Cu-Tau complex.

-

Setup: Use a thermostatic glass cell at 25°C under N2 atmosphere (to prevent spontaneous oxidation).

-

Solution: Dissolve peptide (1 mM) in 0.1 M KCl (ionic strength adjuster).

-

Titrant: Carbonate-free KOH (0.1 M).

-

Metal Addition: Add CuCl2 to achieve a 1:1 metal-to-peptide ratio.

-

Measurement: Titrate from pH 2.5 to pH 11.0. Record EMF using a calibrated glass electrode.

-

Analysis: Use fitting software (e.g., HYPERQUAD) to calculate stability constants (

) for species like [CuL], [CuLH-1], etc.

Protocol C: Dopamine Oxidation Kinetics

Objective: Quantify the redox activity of the Cu-Tau(323-335) complex.

-

Buffer Preparation: 50 mM HEPES, pH 7.4.

-

Baseline: Add Dopamine (100 µM) to the cuvette. Monitor absorbance at 475 nm (Dopaminochrome peak) for 2 min.

-

Initiation: Add CuCl2 (10 µM) and Tau(323-335) (10-20 µM).

-

Control: Run parallel samples with:

-

Dopamine only.

-

Dopamine + Cu(II) (no peptide).

-

Dopamine + Tau (no Cu).

-

-

Data Processing: Calculate the initial rate (

) from the linear slope of Abs vs. Time.-

Note: The Cu-Tau(323-335) complex should show a significantly higher rate than Cu(II) alone due to the specific coordination environment.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for synthesizing Tau(323-335) and validating its metal-binding and oxidative properties.

Critical Analysis & Troubleshooting

The "Cysteine Issue"

Researchers must distinguish between Tau(323-335) and the full R3 repeat.[1][2] The full R3 contains Cys322.

-

Observation: In full R3, Cys322 can reduce Cu(II) to Cu(I), initiating radical chemistry.

-

Contrast: Tau(323-335) lacks Cys322. Therefore, any redox activity observed is driven strictly by the Cu(II)/Cu(I) cycling facilitated by the Histidine environment and the substrate (dopamine), not by intrinsic peptide oxidation. This makes 323-335 an excellent control to isolate the role of the Histidine tandem.

pH Dependence

The interaction is highly pH-sensitive.

-

pH < 6.0: Histidines are protonated; Cu binding is weak/non-existent.

-

pH 7.4 (Physiological): Ideal for HH coordination.

-

Troubleshooting: Ensure buffers are strictly pH-controlled. Avoid phosphate buffers if studying Cu binding, as copper phosphates may precipitate; use HEPES or MOPS.

References

-

Role of the Cysteine in R3 Tau Peptide in Copper Binding and Reactivity. Source: National Institutes of Health (PMC) / Int J Mol Sci. URL:[Link]

-

Tau and Membranes: Interactions That Promote Folding and Condensation. Source: Frontiers in Cell and Developmental Biology. URL:[Link]

-

Interaction of full-length Tau with negatively charged lipid membranes leads to polymorphic aggregates. Source: Royal Society of Chemistry (Nanoscale). URL:[Link]

-

Membrane-mediated fibrillation and toxicity of the tau hexapeptide PHF6. Source: Journal of Biological Chemistry (via PMC). URL:[Link]

-

Recent Computational Advances Regarding Amyloid-β and Tau Membrane Interactions. Source: MDPI (Molecules). URL:[Link]

Sources

Methodological & Application

Protocol for in vitro aggregation assay using Tau Peptide (323-335) and Thioflavin T

This Application Note and Protocol is designed for researchers investigating the aggregation kinetics of Tau Peptide (323-335) using Thioflavin T (ThT) fluorescence.

Note on Peptide Identity: The Tau sequence 323-335 corresponds to GSLGNIHHKPGGG (based on the 2N4R Tau441 numbering). This sequence is located at the C-terminal end of the third microtubule-binding repeat (R3). Unlike the classical amyloidogenic hexapeptides PHF6 (306-311) and PHF6* (275-280), this fragment is rich in Glycine and Histidine, making it distinct in its aggregation propensity and sensitivity to metal ions (e.g., Cu²⁺, Zn²⁺).

Introduction & Mechanistic Basis

The aggregation of Tau protein into neurofibrillary tangles is a hallmark of tauopathies.[1][2][3][4][5][6] While the hexapeptide motifs VQIVYK and VQIINK are the primary drivers of β-sheet formation, the flanking regions—such as residues 323-335—play critical roles in modulating filament morphology, solubility, and metal ion interaction (specifically via the HHK motif).

This protocol utilizes Thioflavin T (ThT) , a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. When ThT binds to the β-sheet rich grooves of Tau aggregates, its rotation is restricted, leading to a characteristic fluorescence shift (Excitation ~440 nm, Emission ~480 nm).

Why Focus on Tau (323-335)?

-

Metal Coordination: The HHK (His-His-Lys) motif is a high-affinity binding site for Cu²⁺ and Zn²⁺, which can accelerate or alter aggregation pathways.

-

Structural Flexibility: The PGGG motif (Pro-Gly-Gly-Gly) at the C-terminus acts as a β-turn inducer or flexible linker, influencing the folding of the R3 repeat.

-

Control/Modulator: In many studies, this peptide serves to dissect the contribution of the C-terminal R3 flank separate from the core amyloidogenic engine.

Experimental Design & Self-Validating Systems

To ensure data integrity (E-E-A-T), the assay must be controlled for spontaneous nucleation, seeding efficiency, and false positives.

Critical Parameters

| Parameter | Condition | Rationale |

| Peptide State | Monomeric (HFIP treated) | Pre-existing aggregates (seeds) abolish the lag phase, invalidating kinetic analysis. |

| Inducer | Heparin (Low MW) | Tau is highly soluble; polyanions like heparin are required to compensate for positive charges and template fibrillization in vitro.[7] |

| Probe | Thioflavin T (10-20 µM) | Excess ThT can quench fluorescence; insufficient ThT limits dynamic range. |

| pH | 7.4 (PBS or HEPES) | Physiological pH maintains the protonation state of Histidines (pKa ~6.0), critical for this specific peptide's behavior. |

Materials & Reagents

Reagents

-

Tau Peptide (323-335): Sequence GSLGNIHHKPGGG (Ensure >95% purity, TFA salt removed if possible).

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): For monomerization.

-

Thioflavin T (ThT): Sigma-Aldrich or equivalent. Filter stock through 0.22 µm.

-

Heparin (Low Molecular Weight): Average MW ~3,000–5,000 Da (e.g., Sigma H3393).

-

Assay Buffer: 10 mM HEPES or PBS, 100 mM NaCl, pH 7.4. (Avoid buffers with primary amines if using cross-linkers; avoid phosphate if studying metal ions).

-

Reducing Agent (Optional): DTT (1 mM) if the peptide contained Cysteine (Note: 323-335 does not contain Cys, so DTT is unnecessary unless using a Cys-modified variant).

Equipment

-

Fluorescence Plate Reader: Capable of kinetic reads at 37°C, Excitation 440 nm / Emission 480 nm.

-

96-well Plates: Black-walled, clear-bottom (e.g., Corning 3651) to minimize light scattering and cross-talk.

-

Sonicator: Water bath sonicator.

Step-by-Step Protocol

Phase 1: Peptide Pre-treatment (Monomerization)

Crucial Step: Lyophilized peptides often contain pre-formed oligomers.

-

Dissolve the lyophilized Tau peptide in 100% HFIP to a concentration of 1 mg/mL.

-

Incubate at room temperature for 1 hour with occasional gentle vortexing.

-

Aliquot the solution into microcentrifuge tubes.

-

Evaporate the HFIP completely using a SpeedVac or a stream of inert gas (Nitrogen/Argon) in a fume hood. The result should be a thin, transparent film.

-

Store films at -80°C.

Phase 2: Reagent Preparation

-

ThT Stock (1 mM): Dissolve ThT in HPLC-grade water. Filter through 0.22 µm syringe filter. Store in dark at 4°C (stable for 1 week).

-

Heparin Stock (1 mM): Dissolve in Assay Buffer.

-

Peptide Stock (200 µM):

-

Rehydrate one HFIP-treated peptide film in Assay Buffer .

-

Note: If solubility is an issue, dissolve in a small volume of DMSO (max 1% final concentration) first, then dilute with buffer.

-

Sonicate in a water bath for 2 minutes to ensure dispersion.

-

Keep on ice.

-

Phase 3: Assay Setup (96-Well Plate)

Prepare the reaction mix. A standard reaction volume is 100 µL per well.

Reaction Mix Composition (per well):

-

Tau Peptide: 20 µM (Final)

-

ThT: 15 µM (Final)

-

Heparin: 5 µM (Final) (Molar ratio Tau:Heparin ~4:1 is a good starting point).

-

Buffer: To 100 µL.

Pipetting Scheme:

-

Test Wells: Peptide + ThT + Heparin.

-

Negative Control 1 (No Inducer): Peptide + ThT + Buffer (Checks for spontaneous aggregation).

-

Negative Control 2 (No Peptide): ThT + Heparin + Buffer (Checks for background fluorescence).

-

Positive Control (Optional): K18 or PHF6 peptide + ThT + Heparin (Validates the system works).

Phase 4: Kinetic Measurement

-

Seal the plate with optical adhesive film to prevent evaporation.

-

Place in the plate reader pre-heated to 37°C .

-

Settings:

-

Mode: Kinetic.

-

Interval: Every 10–15 minutes.

-

Duration: 24–48 hours (Tau aggregation can be slow).

-

Shaking: 5 seconds of orbital shaking before each read (promotes fibril homogeneity).

-

Excitation: 440 nm.

-

Emission: 480 nm (cutoff 475 nm).

-

Visualization of Signaling & Workflow

Experimental Workflow Diagram

Caption: Workflow for Tau (323-335) ThT Aggregation Assay ensuring monomeric starting state.

Data Analysis & Interpretation

Successful amyloid formation follows a sigmoidal curve.

| Phase | Observation | Biological Meaning |

| Lag Phase | Flat baseline | Nucleation. Monomers are associating into oligomers.[8] No β-sheet fibrils yet. |

| Growth Phase | Exponential increase | Elongation. Fibrils grow rapidly by adding monomers. |

| Plateau | Stable high fluorescence | Equilibrium. Free monomer is depleted; fibrils are stable. |

Troubleshooting Specific to Tau (323-335):

-

No Aggregation? This peptide lacks the core VQIVYK motif. It may not aggregate spontaneously even with heparin.

-

Solution: This peptide is often used to study Metal-Induced Aggregation . Try adding equimolar CuCl₂ or ZnCl₂ (10-20 µM) to the reaction mix to bridge the Histidine residues (H329/H330).

-

-

High Background? ThT can bind to heparin or plastic. Ensure the "No Peptide" control is subtracted from your data.

References

-

In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015). National Institutes of Health (NIH). Available at: [Link]

-

Role of the Cysteine in R3 Tau Peptide in Copper Binding and Reactivity. (2022). International Journal of Molecular Sciences. Available at: [Link]

-

A 31-residue peptide induces aggregation of tau's microtubule-binding region in cells. (2017).[9] Nature Scientific Reports. Available at: [Link]

-

Tau Protein Aggregation: Mechanistic Insights and Future Challenges. (2024). MDPI Biomolecules. Available at: [Link]

-

Binding and Reactivity of Copper to R1 and R3 Fragments of Tau Protein. (2014). Inorganic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sgama77.wordpress.com [sgama77.wordpress.com]

- 3. Aggregation, Transmission, and Toxicity of the Microtubule-Associated Protein Tau: A Complex Comprehension [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Role of the Cysteine in R3 Tau Peptide in Copper Binding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. A 31-residue peptide induces aggregation of tau’s microtubule-binding region in cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Inducing Tau Aggregation in Cell Culture with Tau Peptide (306-311) Seeds

Introduction

The microtubule-associated protein tau is central to the pathogenesis of a class of neurodegenerative disorders collectively known as tauopathies, which includes Alzheimer's disease (AD).[1] A key pathological hallmark of these diseases is the intracellular accumulation of tau into insoluble, filamentous aggregates known as neurofibrillary tangles (NFTs).[1] Emerging evidence strongly supports a "prion-like" mechanism of disease progression, where misfolded tau aggregates can propagate from cell to cell, seeding the aggregation of soluble, natively folded tau in recipient cells.[2][3] This process is believed to underlie the stereotyped progression of tau pathology through anatomically connected brain regions.[4]

At the core of tau's propensity to aggregate lies a specific region within its microtubule-binding domain (MTBD).[5] Experimental studies have identified a short hexapeptide sequence, VQIVYK, as a critical nucleating motif essential for the formation of the cross-β sheet structure characteristic of tau fibrils.[4][6][7][8] This sequence, known as PHF6, corresponds to amino acids 306-311 in the longest human tau isoform (2N4R).[4][8] Due to its intrinsic ability to self-assemble into ordered fibrils, the PHF6 peptide is a powerful tool for modeling tau pathology.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of synthetic Tau Peptide (306-311) to seed tau aggregation in cell culture models. We will detail the principles behind this technique, provide step-by-step protocols for seed preparation and cellular application, and describe robust methods for validating and quantifying induced tau pathology. This approach offers a reproducible and controlled system to study the mechanisms of tau aggregation, screen for potential therapeutic inhibitors, and investigate the cellular consequences of tau pathology.

Scientific Principles of Seeded Tau Aggregation

The "seeding" hypothesis posits that exogenous, pre-formed tau aggregates (seeds) can enter a cell and act as a template, inducing the misfolding and aggregation of endogenous, soluble tau. This templated conversion is a self-propagating cascade, leading to the formation of larger, insoluble tau inclusions that recapitulate key features of the NFTs seen in human tauopathies.

The Tau Peptide (306-311), or PHF6, is particularly effective as a seeding agent because it constitutes a primary nucleation site for tau fibrillization.[6][8][9] Its hydrophobic and aromatic residues facilitate the formation of a stable, zipper-like β-sheet structure, which serves as the core of the growing amyloid fibril.[6][7] By introducing pre-aggregated PHF6 peptide into cultured cells, we can bypass the often slow and stochastic initial nucleation phase of tau aggregation, leading to a more rapid and robust induction of pathology.

The Seeding Cascade

Caption: Workflow of seeded tau aggregation in cell culture.

Part 1: Preparation of Tau Peptide (306-311) Fibril Seeds

This section details the protocol for generating fibrillar aggregates from synthetic Tau Peptide (306-311), which will serve as the seeds for inducing tau pathology in cell culture.

Materials and Reagents

| Reagent | Supplier | Catalog # | Notes |

| Tau Peptide (VQIVYK), N-terminally acetylated | Custom Peptide Synthesis Service | N/A | Purity >95% (HPLC-verified). N-terminal acetylation increases aggregation propensity.[8] |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Sterile, filtered. |

| Thioflavin T (ThT) | Sigma-Aldrich | T3516 | For monitoring fibrillization. |

| 384-well or 96-well black, clear-bottom plates | Greiner Bio-One | 655090 | For ThT assay. |

| Microplate reader with fluorescence capability | Various | N/A | Excitation ~450 nm, Emission ~482 nm. |

| Shaking incubator or plate shaker | Various | N/A | For controlled agitation during fibril formation. |

| Water bath sonicator | Branson | CPX2800H | For fragmenting fibrils. |

Protocol 1: Fibrillization of Tau Peptide (306-311)

Rationale: This protocol is designed to promote the self-assembly of the PHF6 peptide into β-sheet-rich amyloid fibrils. Agitation provides the necessary energy to overcome the initial nucleation barrier, while Thioflavin T fluorescence allows for real-time monitoring of the aggregation process.[10][11][12]

-

Peptide Resuspension:

-

Dissolve the lyophilized, N-terminally acetylated Tau Peptide (306-311) in anhydrous DMSO to create a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution. This stock can be stored in small aliquots at -80°C.

-

-

Fibrillization Reaction Setup:

-

Dilute the 10 mM peptide stock solution into sterile PBS (pH 7.4) to a final concentration of 200 µM.

-

Critical Step: Ensure the final DMSO concentration is ≤2% (v/v) to avoid solvent interference with the aggregation process.

-

Aliquot the reaction mixture into sterile microcentrifuge tubes.

-

-

Incubation and Agitation:

-

Monitoring Fibrillization with Thioflavin T (ThT) Assay:

-

Prepare a 1 mM ThT stock solution in sterile water and filter through a 0.2 µm syringe filter.[10][11]

-

Prepare a working ThT solution of 25 µM in PBS (pH 7.4).[10][11]

-

At various time points (e.g., 0, 12, 24, 48, 72 hours), take a small aliquot (5-10 µL) of the peptide aggregation reaction.

-

Add the aliquot to 90-95 µL of the 25 µM ThT working solution in a well of a black, clear-bottom microplate.

-

Measure fluorescence intensity on a plate reader with excitation set to ~450 nm and emission to ~482 nm.[13][14]

-

A significant increase in fluorescence compared to the time-zero reading indicates the formation of amyloid fibrils.[12] The reaction is considered complete when the fluorescence signal reaches a plateau.

-

-

Confirmation of Fibril Morphology (Optional but Recommended):

-

The morphology of the resulting aggregates can be confirmed by Transmission Electron Microscopy (TEM). Fibrillar structures should be visible.

-

-

Preparation of Seeds for Cellular Application:

-

Once fibrillization is complete, the long fibrils must be fragmented to create more numerous, highly active seeds.

-

Sonicate the fibril solution in a water bath sonicator for 30-60 minutes. This step is crucial for efficient cellular uptake and seeding.

-

Aliquot the sonicated fibril seeds and store at -80°C until use. Avoid repeated freeze-thaw cycles.

-

Part 2: Seeding Tau Aggregation in Cell Culture

This section provides a protocol for introducing the prepared Tau Peptide (306-311) fibril seeds into a cell culture system to induce the aggregation of endogenous tau.

Recommended Cell Models

| Cell Line | Description | Advantages | Considerations |

| HEK293T expressing Tau-RD-YFP | Human Embryonic Kidney cells stably expressing the repeat domain (RD) of tau fused to YFP.[15] | High transfection efficiency, rapid and robust aggregation readout via YFP puncta. Excellent for high-throughput screening. | Non-neuronal origin, overexpression of a tau fragment. |

| SH-SY5Y Neuroblastoma | Human neuroblastoma cell line. Can be differentiated into a more neuron-like phenotype. | Neuronal origin, expresses endogenous tau.[2][16] | Lower transfection efficiency than HEK293T, aggregation of endogenous tau may be slower. |

| Primary Neurons | Neurons cultured from rodent embryos.[17][18] | Most physiologically relevant model, expresses endogenous tau in a native environment. | Difficult to transfect with non-viral methods,[17][18] more sensitive and variable. |

Protocol 2: Cellular Seeding Assay

Rationale: This protocol utilizes a lipid-based transfection reagent to facilitate the entry of the negatively charged fibril seeds across the cell membrane.[15][19] Once inside the cell, the seeds recruit and template the misfolding of soluble endogenous tau.

-

Cell Plating:

-

One day prior to seeding, plate your chosen cells in an appropriate culture vessel (e.g., 96-well plate for imaging, 12-well plate for biochemical analysis) to achieve 50-70% confluency on the day of transfection.

-

-

Preparation of Seeding Complex:

-

Thaw an aliquot of the sonicated Tau Peptide (306-311) fibril seeds.

-

For each well to be treated, dilute the fibril seeds and a lipid-based transfection reagent (e.g., Lipofectamine 2000) in serum-free medium (e.g., Opti-MEM) according to the manufacturer's instructions. A common starting point is a ratio of 1 µg of peptide seeds to 0.3 µL of Lipofectamine.[15]

-

Step A: Dilute the fibril seeds in serum-free medium.

-

Step B: Dilute the transfection reagent in a separate tube of serum-free medium.

-

Combine the two solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

-

Cell Treatment:

-

Carefully add the seeding complex dropwise to the cells in their culture medium.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[15] The optimal incubation time should be determined empirically for your specific cell model and desired endpoint.

-

-

Control Wells:

-

Vehicle Control: Treat cells with the transfection reagent-medium complex only (no seeds).

-

Monomer Control: Treat cells with non-fibrillized, monomeric Tau Peptide (306-311) complexed with the transfection reagent. This controls for any potential toxicity of the peptide itself.

-

Caption: Experimental workflow for cellular seeding.

Part 3: Validation and Quantification of Tau Aggregation

Robust and quantitative methods are essential to validate the successful induction of tau pathology. A multi-pronged approach combining imaging and biochemical techniques is highly recommended.

Method 1: Immunofluorescence (IF) Staining

Rationale: IF allows for the direct visualization of intracellular tau aggregates and their co-localization with markers of pathological tau, such as hyperphosphorylation.

Protocol:

-

Culture and treat cells on glass coverslips or in imaging-compatible plates.

-

After the incubation period, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Wash and incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.

-

Counterstain nuclei with DAPI or Hoechst.[15]

-

Mount coverslips and image using fluorescence or confocal microscopy.

-

Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number of aggregate-positive cells or the total area of aggregated tau per cell.[15][20]

Method 2: Biochemical Fractionation and Western Blot

Rationale: Pathological tau aggregates are characteristically insoluble in non-ionic detergents. This protocol separates soluble tau from insoluble, aggregated tau for quantification by Western blot.[19][24]

Protocol:

-

Harvest cells by scraping into ice-cold Triton lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).[2]

-

Incubate on ice for 20-30 minutes.

-

Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.[19][25]

-

The supernatant contains the Triton-soluble tau fraction.

-

Wash the pellet with Triton lysis buffer and re-centrifuge.

-

Resuspend the final pellet in a strong chaotropic buffer containing SDS (e.g., 1% SDS in Tris-buffered saline) and sonicate. This is the Triton-insoluble fraction.

-

Analyze both fractions by SDS-PAGE and Western blot using a total tau antibody (e.g., Tau5) and phospho-specific tau antibodies (e.g., AT8, PHF-1).

-

Quantification: An increase in the amount of tau in the insoluble fraction of seeded cells compared to controls indicates successful induction of aggregation. Densitometry can be used to quantify the band intensities.[26]

Method 3: Filter Trap Assay

Rationale: This is a high-throughput method to capture and quantify detergent-insoluble aggregates.[27]

Protocol:

-

Prepare cell lysates as described for the Western blot (Triton-insoluble fraction).

-

Load the lysates onto a nitrocellulose or PVDF membrane using a dot-blot or slot-blot apparatus.

-

Wash the membrane extensively with buffer to remove soluble proteins. Insoluble aggregates will be retained on the membrane.

-

Detect the trapped aggregates using a specific tau antibody, followed by a secondary antibody and chemiluminescent detection.

-

Quantification: The intensity of the resulting spots is proportional to the amount of aggregated tau.[27]

Troubleshooting and Considerations

-

Low Seeding Efficiency:

-

Optimize Seed Preparation: Ensure fibrils are thoroughly fragmented by sonication. Titrate the concentration of seeds used.

-

Optimize Transfection: Titrate the ratio of transfection reagent to seeds. Test different lipid-based reagents.

-

Cell Health: Ensure cells are healthy and not over-confluent at the time of treatment.

-

-

High Toxicity:

-

Reduce Seed/Reagent Concentration: High concentrations of the seeding complex can be toxic. Perform a dose-response curve to find the optimal balance between seeding efficiency and cell viability.

-

Monomer Control: Use the monomer control to confirm that toxicity is specific to the fibrillar seeds and not the peptide itself.

-

-

Variability:

-

Seed Consistency: Prepare a large, single batch of fibril seeds to be used across multiple experiments to ensure consistency.

-

Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

-

Conclusion

The use of synthetic Tau Peptide (306-311) provides a powerful and reproducible method for inducing tau aggregation in a variety of cell culture systems. This approach allows for the controlled study of the molecular and cellular events that drive tau pathology. By combining robust protocols for seed preparation, cellular application, and quantitative analysis, researchers can effectively model key aspects of tauopathies in vitro. These models are invaluable for dissecting disease mechanisms, identifying novel therapeutic targets, and screening for compounds that can inhibit the aggregation and propagation of pathological tau.

References

-

Ganguly, P., et al. (2015). Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3. The Journal of Physical Chemistry B. Available at: [Link]

-

Koren, J., et al. (2010). Detection and Quantification of Tau Aggregation Using a Membrane Filter Assay. Journal of Alzheimer's Disease. Available at: [Link]

-

Ganguly, P., et al. (2015). Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3. eScholarship, University of California. Available at: [Link]

-

Zheng, W., et al. (2022). Mapping the configurational landscape and aggregation phase behavior of the tau protein fragment PHF6. PNAS. Available at: [Link]

-

Eschmann, N. A., et al. (2020). Exploring the Aggregation Propensity of PHF6 Peptide Segments of the Tau Protein using Ion Mobility Mass Spectrometry Techniques. ChemRxiv. Available at: [Link]

-

Hofmann, J. P., et al. (2021). Tau seed amplification assay reveals relationship between seeding and pathological forms of tau in Alzheimer’s disease brain. Acta Neuropathologica Communications. Available at: [Link]

-

Sghir, R., et al. (2023). The PHF6 peptide sequence is essential for VHH Z70 binding to Tau MTBD. ResearchGate. Available at: [Link]

-

Zempel, H., & Mandelkow, E. (2016). How to Transfect and Track Exogenous Tau in Primary Neurons. Methods in Molecular Biology. Available at: [Link]

-

Jaga, D., & Maurer, F. (2015). Detection of human tau protein aggregation. BMG LABTECH Application Note 286. Available at: [Link]

-

Zempel, H., & Mandelkow, E. (2016). How to Transfect and Track Exogenous Tau into Primary Neurons. PubMed. Available at: [Link]

-

Gu, J., et al. (2023). Two simple assays for assessing the seeding activity of proteopathic tau. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Li, W., et al. (2021). Construction of a cell-based aggregation and seeding model for the Tau protein. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Creative Biolabs. (n.d.). Tau Aggregation Assay Service. Creative Biolabs. Available at: [Link]

-

Kakuda, K., et al. (2022). Inducing aggresome and stable tau aggregation in Neuro2a cells with an optogenetic tool. Scientific Reports. Available at: [Link]

-

BMG Labtech. (2015). Detection & Quantification of Tau Aggregates in Brain Tissue. News-Medical.Net. Available at: [Link]

-

Brener, O., et al. (2025). Seed structure and phosphorylation in the fuzzy coat impact tau seeding competency. bioRxiv. Available at: [Link]

-

ALZFORUM. (2025). Cell-Based Assay Matches Tau Strains to Neuropathological Diagnosis. ALZFORUM. Available at: [Link]

-

McEwan, W. A., et al. (2018). Tau cellular seeding assay. Bio-protocol. Available at: [Link]

-

Ercan-Herbst, E., et al. (2017). Immunofluorescence staining reveals a large number of tau phosphorylation events between amino acids Y18 and S235 in hiPSC-derived neurons. ResearchGate. Available at: [Link]

-

StressMarq Biosciences. (2019). Tau Thioflavin T Assay. Protocols.io. Available at: [Link]

-

ResearchGate. (n.d.). Immunofluorescence for tau with cellular markers. ResearchGate. Available at: [Link]

-

Naiki, H., & Gejyo, F. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid. Available at: [Link]

-

Gu, J., et al. (2021). Dephosphorylation Passivates the Seeding Activity of Oligomeric Tau Derived From Alzheimer's Brain. Frontiers in Neurology. Available at: [Link]

-

Di Paolo, C., et al. (2020). Molecular Imaging of Tau Protein: New Insights and Future Directions. Frontiers in Neuroscience. Available at: [Link]

-

McGeer, P. L., et al. (2016). Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies. Journal of Alzheimer's Disease. Available at: [Link]

-

Wang, Y., et al. (2023). Regional Variations in Seeding Activity, Phosphorylation, and Protein Levels of Tau in Alzheimer's Disease Brain. Proceedings.Science. Available at: [Link]

-

Bio-protocol. (n.d.). 2.5. Western Blot Analysis on β-catenin, GSK-3β, and Tau Phosphorylation. Bio-protocol. Available at: [Link]

-

Gerson, J. E., et al. (2016). Heterotypic seeding of Tau fibrillization by pre-aggregated Abeta provides potent seeds for prion-like seeding and propagation of Tau-pathology in vivo. Acta Neuropathologica. Available at: [Link]

-

ResearchGate. (n.d.). Transfection with wild-type mouse tau makes primary hippocampal neurons... ResearchGate. Available at: [Link]

-

Kumar, S., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. Available at: [Link]

-

Friedhoff, P., et al. (2017). A 31-residue peptide induces aggregation of tau's microtubule-binding region in cells. Nature Communications. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of different variants of tau fibrils. ResearchGate. Available at: [Link]

-

Lee, S., & Lee, S.-J. (2014). Cell-based Models To Investigate Tau Aggregation. Experimental Neurobiology. Available at: [Link]

-

Semantic Scholar. (n.d.). [PDF] Transfection Techniques for Neuronal Cells. Semantic Scholar. Available at: [Link]

-

Xia, Y., et al. (2023). Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Star-Protocols. (2024). Protocol for the isolation and proteomic analysis of pathological tau-seeds. PMC - NIH. Available at: [Link]

-

Wegmann, S., et al. (2021). Driving Tau Pathogenicity Seeding ‐ How Fibril Structure and Post‐Translational Modifications Alter Seeding Capacity. The FASEB Journal. Available at: [Link]

-

bioRxiv. (2023). Tau seeding and spreading in vivo is supported by both fibrillar and oligomeric tau. bioRxiv. Available at: [Link]

-

Lutteroth, S., & Hornung, S. (2020). Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease. Journal of Alzheimer's Disease & Parkinsonism. Available at: [Link]

-

ResearchGate. (2024). Mechanism of core-tau unit assembly and inhibition in Alzheimer's disease. ResearchGate. Available at: [Link]

-

Crowe, A., & Ballatore, C. (2014). Structure and mechanism of action of tau aggregation inhibitors. Current Medicinal Chemistry. Available at: [Link]

-

bioRxiv.org. (2021). Tau assemblies enter the cytosol in a cholesterol sensitive process essential to seeded aggregation. bioRxiv.org. Available at: [Link]

-

MDPI. (2024). The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Establishment of seeding based cell assay for tauopathy. ResearchGate. Available at: [Link]

-

Frontiers. (2020). Editorial: Tau Propagation Mechanisms: Cell Models, Animal Models, and Beyond. Frontiers. Available at: [Link]

Sources

- 1. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of a cell-based aggregation and seeding model for the Tau protein: A cell-based aggregation and seeding model for the Tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Tau Propagation Mechanisms: Cell Models, Animal Models, and Beyond [frontiersin.org]

- 4. d-nb.info [d-nb.info]

- 5. A 31-residue peptide induces aggregation of tau’s microtubule-binding region in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 11. protocols.io [protocols.io]

- 12. tandfonline.com [tandfonline.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Thioflavin T | AAT Bioquest [aatbio.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Tracking Tau in Neurons: How to Transfect and Track Exogenous Tau in Primary Neurons | Springer Nature Experiments [experiments.springernature.com]

- 18. Tracking Tau in Neurons: How to Transfect and Track Exogenous Tau into Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Two simple assays for assessing the seeding activity of proteopathic tau [frontiersin.org]

- 20. Inducing aggresome and stable tau aggregation in Neuro2a cells with an optogenetic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. Dephosphorylation Passivates the Seeding Activity of Oligomeric Tau Derived From Alzheimer’s Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Heterotypic seeding of Tau fibrillization by pre-aggregated Abeta provides potent seeds for prion-like seeding and propagation of Tau-pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. proceedings.science [proceedings.science]

- 27. Detection and Quantification of Tau Aggregation Using a Membrane Filter Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application of Tau Peptide (323-335) in developing diagnostic tools for tauopathies

Application Note: Application of Tau Peptide (323-335) in Developing Diagnostic Tools for Tauopathies

Abstract

This guide details the technical application of Tau Peptide (323-335) (Sequence: GSLGNIHHKPGGG), a critical fragment located within the third microtubule-binding repeat (R3) of the Tau protein. While the hexapeptide motifs PHF6 (VQIVYK) and PHF6* (VQIINK) are widely recognized for driving aggregation, the 323-335 region plays a distinct and pivotal role in the structural maturation of neurofibrillary tangles (NFTs) and serves as a high-specificity epitope for diagnostic immunoassays. This document provides mechanistic insights, experimental protocols for fibrillization and antibody validation, and a framework for integrating this peptide into next-generation diagnostic platforms.

Introduction: The Strategic Value of Tau (323-335)

In the landscape of tauopathies—including Alzheimer’s Disease (AD), Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD)—the detection of specific Tau fragments is superior to measuring total Tau. The Tau (323-335) sequence is strategically located in the R3 repeat domain , a region that constitutes the core of Paired Helical Filaments (PHFs).

Key Physicochemical Properties

| Property | Detail |

| Sequence | GSLGNIHHKPGGG (Residues 323-335 of Tau-441/2N4R) |

| Location | Microtubule Binding Region (MTBR), Repeat 3 (R3) |

| Isoform Presence | Constitutive : Present in both 3R and 4R Tau isoforms.[1][2] |

| Structural Features | Contains His-His (H329, H330) motif, a "hotspot" for metal ion (Cu²⁺, Zn²⁺) binding which modulates aggregation kinetics. |

| Pathological Role | Buried in the core of mature PHFs; exposure of this epitope often signals specific proteolytic cleavage or conformational shifts in early oligomers. |

Mechanism of Action & Diagnostic Relevance

The "Hinge" Effect and Metal Coordination

Unlike the hydrophobic zipper of PHF6, the 323-335 region is hydrophilic and flexible. However, the presence of the HH (Histidine-Histidine) motif allows this peptide to act as a pH and metal-ion sensor .

-

In Healthy Tau: This region facilitates dynamic microtubule interaction.

-

In Pathology: Binding of Cu²⁺ or Zn²⁺ to H329/H330 induces a conformational collapse, bridging R3 repeats from different monomers and accelerating fibrillization.

Diagnostic Epitope Accessibility

Antibodies targeting 323-335 (e.g., the historical BR135 ) show differential binding based on the aggregation state:

-

Monomeric Tau: Epitope is fully exposed.

-

Oligomeric/Protofibrillar Tau: Epitope remains accessible but may undergo conformational restriction.

-

Mature PHFs: The epitope is often sequestered within the filament core, requiring chemical denaturation (e.g., formic acid) for detection. Diagnostic Strategy: An assay comparing Native vs. Denatured signal using anti-323-335 antibodies can estimate the ratio of soluble to aggregated Tau , a critical biomarker for disease progression.

Visualization: Tau Aggregation & Diagnostic Intervention

The following diagram illustrates the pathway from monomeric Tau to PHF formation, highlighting where Tau (323-335) acts and where it can be detected.

Caption: Pathological transition of Tau mediated by the 323-335 region and diagnostic windows for antibody binding.

Experimental Protocols

Protocol A: Preparation of Tau (323-335) Aggregates for Screening

Use this protocol to generate defined aggregates for testing antibody specificity or screening small molecule inhibitors.

Reagents:

-

Synthetic Peptide: GSLGNIHHKPGGG (>95% purity, TFA salt removed if possible).

-

Buffer: 10 mM HEPES, pH 7.4.

-

Inducer: Heparin (Low Molecular Weight) or CuCl₂.

Steps:

-

Solubilization: Dissolve lyophilized peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to 1 mM to disassemble pre-existing aggregates. Aliquot and dry under nitrogen gas to form a film. Store at -80°C.

-

Reconstitution: Resuspend the peptide film in 10 mM HEPES (pH 7.4) to a final concentration of 100 µM.

-

Induction (Choose One):

-

Heparin Pathway: Add equimolar Heparin (100 µM).

-

Metal Pathway: Add 20 µM CuCl₂ (Note: HH motif is sensitive to Cu²⁺).

-

-

Incubation: Incubate at 37°C with orbital shaking (300 rpm) for 24–72 hours.

-

Validation:

-

Thioflavin T (ThT): Mix 10 µL of sample with 20 µM ThT. Read Fluorescence (Ex 440nm / Em 480nm). Note: 323-335 aggregates may show lower ThT signal than full-length Tau; confirm with TEM.

-

TEM: Spot 5 µL on a glow-discharged grid, stain with 2% uranyl acetate. Look for short, twisted fibrils.

-

Protocol B: Sandwich ELISA for Tau Fragment Detection

Use this protocol to detect Tau species containing the 323-335 epitope in biological fluids (CSF/Plasma).

Concept: Use an N-terminal antibody for capture and an anti-323-335 antibody for detection (or vice versa) to specifically identify fragments spanning these regions.

Workflow Diagram:

Caption: Sandwich ELISA configuration for mapping Tau integrity.

Detailed Steps:

-

Coating: Coat 96-well high-binding plate with Capture Antibody (e.g., Anti-Tau 1-16) at 2 µg/mL in PBS overnight at 4°C.

-

Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 200 µL 1% BSA/PBS for 2 hours at RT.

-

Sample Incubation: Add 100 µL of sample (diluted in blocking buffer). Incubate 2 hours at RT.

-

Control: Use Recombinant Tau-441 as standard.[3]

-

Specificity Control: Pre-incubate antibody with synthetic peptide (323-335) to verify signal quenching.

-

-

Detection: Add Detection Antibody (Anti-Tau 323-335, biotinylated) at 0.5 µg/mL. Incubate 1 hour.

-

Signal Generation: Add Streptavidin-HRP (1:5000) followed by TMB substrate. Stop reaction with 1M H₂SO₄ and read at 450 nm.

-

Interpretation: A loss of signal compared to Total Tau (detected by a C-terminal antibody) indicates truncation occurring before residue 323 or after residue 16.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Aggregation Signal (ThT) | Peptide is too short to form robust beta-sheets alone. | Spike with 5% full-length Tau (K18 fragment) to act as a seed, or rely on TEM/Turbidity instead of ThT. |

| High Background in ELISA | Non-specific binding of the hydrophobic regions. | Increase Tween-20 to 0.1% in wash buffer; ensure peptide antigen used for Ab generation was conjugated correctly (e.g., via added Cys). |

| No Signal in Aggregated Samples | Epitope masking (323-335 is buried). | Treat samples with 70% Formic Acid for 5 mins, then neutralize before ELISA to expose the core epitope. |

References

-

Sequence & Isoform Identific

- Tau Peptide (323-335) Sequence Confirmation. Nanjing TGpeptide Co., Ltd.

-

Source:

-

Diagnostic Applic

- Topographical relationship between beta-amyloid and tau protein epitopes in tangle-bearing cells in Alzheimer disease. PNAS (1992).

-

Source:

-

Structural Role in Aggreg

- The elusive tau molecular structures: can we translate the recent breakthroughs into new targets for intervention?.

-

Source:

-

Metal Binding Properties

- Tau (323-335) peptide as a model for the R3 domain metal complexes. Acta of the International Symposia on Thermodynamics of Metal Complexes.

-

Source:

Sources

Using Tau Peptide (323-335) as an immunogen for generating specific anti-tau antibodies

Abstract

The microtubule-associated protein Tau (MAPT) is a critical biomarker and therapeutic target in neurodegenerative tauopathies, including Alzheimer’s Disease (AD). While many antibodies exist, precision targeting of specific domains within the microtubule-binding region (MTBR) remains a challenge due to sequence repetition and conformational masking. This application note details a rigorous protocol for generating polyclonal or monoclonal antibodies specifically targeting Tau residues 323-335 (GSLDNITHVPGGG) . This sequence, located at the C-terminus of the third repeat (R3), is integral to the amyloid core structure of Paired Helical Filaments (PHFs). This guide covers immunogen engineering, conjugation chemistry, immunization schedules, and validation assays, ensuring high-affinity binding and epitope specificity.

Scientific Rationale & Epitope Analysis

The Target: Tau (323-335)

The target sequence 323-GSLDNITHVPGGG-335 (numbering based on human 2N4R Tau, isoform 441) is situated at the C-terminal end of the R3 microtubule-binding repeat .

-

Structural Significance: This region contains the PGGG motif, which induces a

-turn structure critical for the folding of Tau into the "C-shaped" core observed in AD filaments (Fitzpatrick et al., 2017). -

Pathological Relevance: Unlike the N-terminal projection domain, the MTBR (including R3) forms the protease-resistant core of neurofibrillary tangles. Antibodies targeting this region are valuable for detecting pathological aggregates and studying microtubule displacement.

-

Isoform Specificity: The R3 repeat is present in both 3R and 4R Tau isoforms. Therefore, antibodies against this epitope will recognize Total Tau (all isoforms) but may show differential binding affinity depending on the aggregation state (monomer vs. filament).

Sequence Verification

Researchers must distinguish between the Native Human Sequence and synthetic variants often found in literature (e.g., for metal binding studies).

| Type | Sequence | Characteristics |

| Native Human (2N4R) | GSLDNITHVPGGG | Target for physiological/pathological Tau detection. |

| Synthetic Variant | GSLGNIHHKPGGG | Modified "His-His" mutant used in Cu(II) binding studies (Result 1.2). Do not use unless studying metal interactions. |

Protocol Phase I: Immunogen Engineering

To break immune tolerance to this self-antigen, the peptide must be conjugated to a carrier protein.

Peptide Design

Since the native sequence (GSLDNITHVPGGG) lacks a Cysteine residue, one must be introduced to facilitate directional conjugation.

-

Recommended Sequence: NH2-GSLDNITHVPGGG-[C]-COOH

-

Modification: C-terminal Cysteine.

-

Rationale: The C-terminus is chosen to expose the N-terminal "GSL" motif, which is structurally distinct. The "PGGG" at the C-terminus is a flexible linker; adding a Cysteine here keeps the conjugation chemistry away from the potential epitope recognition site (GSLDNITH).

Conjugation Chemistry (Maleimide-Thiol)

We utilize the Maleimide-activated Keyhole Limpet Hemocyanin (KLH) method for robust immunogenicity.

Reagents:

-

Synthetic Peptide (>90% purity).[1]

-

Maleimide-activated KLH (e.g., Thermo Scientific Imject™).

-

Conjugation Buffer: PBS, pH 7.2, 5 mM EDTA.

Protocol:

-

Dissolve: Solubilize 2 mg of peptide in 200 µL of Conjugation Buffer. (If hydrophobic, add DMSO dropwise up to 10%).

-

Mix: Reconstitute 2 mg of Maleimide-KLH in 200 µL water. Immediately mix with peptide solution.

-

Incubate: React for 2 hours at Room Temperature (RT) with gentle rotation.

-

Terminate: Add cysteine (final 1 mM) to quench unreacted maleimide groups.

-

Dialysis: Dialyze against PBS (MWCO 10 kDa) to remove free peptide and EDTA.

-

QC: Verify conjugation efficiency via SDS-PAGE (shift in KLH smear) or Ellman’s reagent test (loss of free thiols).

Protocol Phase II: Immunization Schedule (Rabbit Polyclonal)

Host: New Zealand White Rabbits (n=2). Adjuvant: Complete Freund’s Adjuvant (CFA) for prime; Incomplete Freund’s Adjuvant (IFA) for boosts.

| Day | Procedure | Dose/Rabbit | Route | Notes |

| 0 | Pre-Immune Bleed | 5 mL | Ear Vein | Collect baseline serum (Negative Control). |

| 0 | Primary Injection | 200 µg | Subcutaneous (SC) | Emulsify Peptide-KLH 1:1 with CFA . Inject at 4 dorsal sites.[2] |

| 14 | Boost 1 | 100 µg | SC | Emulsify 1:1 with IFA . |

| 28 | Boost 2 | 100 µg | SC | Emulsify 1:1 with IFA . |

| 35 | Test Bleed 1 | 5 mL | Ear Vein | Critical Checkpoint: Measure titer via ELISA. |

| 42 | Boost 3 | 100 µg | SC | Only if titer is <1:10,000. |

| 56 | Production Bleed | 20-30 mL | Cardiac/Ear | If titer is sufficient (>1:50,000). |

Protocol Phase III: Screening & Purification

ELISA Screening Strategy

To ensure specificity, screen serum against:

-

Immunogen Peptide (BSA-conjugated): Detects anti-peptide response.

-

Scrambled/Irrelevant Peptide: Controls for non-specific binding.

-

Full-Length Recombinant Tau (2N4R): Verifies recognition of the native protein structure.

Acceptance Criteria:

-

Signal-to-Noise Ratio > 5.0 against Immunogen.

-

Positive binding to Recombinant Tau (OD450 > 1.0 at 1:1000 dilution).

Affinity Purification

Crude serum contains non-specific IgGs. Affinity purification is mandatory for high-quality applications (IHC/IF).

-

Column Prep: Couple the unconjugated peptide (with Cys) to SulfoLink™ Coupling Resin (iodoacetyl-activated agarose).

-

Binding: Dilute serum 1:1 in PBS. Pass over the column (gravity flow).

-

Washing: Wash with 10 CV (Column Volumes) of PBS (removes non-specific proteins).

-

Stringent Wash: Wash with 5 CV of PBS + 0.5 M NaCl (removes low-affinity binders).

-

Elution: Elute with 0.1 M Glycine-HCl, pH 2.5.

-

Neutralization: Immediately neutralize fractions with 1 M Tris-HCl, pH 8.5.

Protocol Phase IV: Validation (Western Blot & IHC)

Western Blotting

-

Sample: Human Brain Homogenate (AD vs Control) or SH-SY5Y cell lysates.

-

Primary Ab: Purified Anti-Tau (323-335) at 0.5 - 1.0 µg/mL.

-

Expected Result:

-

Control Brain: Bands at ~50-65 kDa (soluble Tau isoforms).

-

AD Brain: High MW smear (Hyperphosphorylated/Oligomeric Tau) + bands at 50-65 kDa.

-

Specificity Check: Pre-adsorption with the immunizing peptide (10-fold molar excess) should abolish the signal.

-

Immunohistochemistry (IHC)

-

Tissue: Paraffin-embedded AD Hippocampus sections.

-